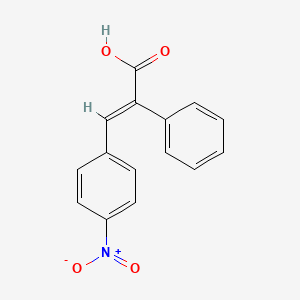

(2E)-3-(4-nitrophenyl)-2-phenylacrylic acid

Description

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-15(18)14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)16(19)20/h1-10H,(H,17,18)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKTVOLPMVPDMN-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419796 | |

| Record name | ST4134748 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20463-48-3 | |

| Record name | MLS003170900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST4134748 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-nitrophenyl)-2-phenylacrylic acid typically involves the condensation of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and the active methylene compound react in the presence of a base, such as piperidine or pyridine, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2E)-3-(4-nitrophenyl)-2-phenylacrylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents, under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block for Organic Synthesis

(2E)-3-(4-nitrophenyl)-2-phenylacrylic acid serves as a crucial building block in organic synthesis. It is commonly utilized in the synthesis of heterocyclic compounds and polymers. The compound can undergo various chemical reactions such as:

- Knoevenagel Condensation : It is synthesized through the condensation of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions, typically using piperidine or pyridine as a catalyst.

- Electrophilic Aromatic Substitution : The nitro group allows for electrophilic substitution reactions, making it versatile for further chemical modifications .

Reactivity Profile

The compound can participate in several types of reactions:

- Oxidation : Using agents like potassium permanganate, it can yield carboxylic acids or ketones.

- Reduction : The nitro group can be converted to an amino group via reducing agents such as sodium borohydride .

Biological Research Applications

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development. Studies have shown that it can inhibit pathways involved in cell proliferation, leading to apoptosis in cancer cells.

Therapeutic Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities. Ongoing studies are evaluating its efficacy and safety for potential therapeutic applications.

Medical Applications

Potential Anti-Cancer Agent

The compound has shown cytotoxic effects against various cancer cell lines. Its ability to interact with proteins and nucleic acids is crucial for understanding its mechanism of action as an anti-cancer agent. The nitro group enhances its interaction with biological targets, which is significant for developing new cancer therapies.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its unique chemical properties make it suitable for various industrial applications, including the formulation of colorants used in plastics and textiles .

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets. The nitro group and the phenylacrylic acid moiety play crucial roles in its biological activity. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Arylacrylic Acid Framework

4-Nitrocinnamic Acid

- Structure: (2E)-3-(4-nitrophenyl)prop-2-enoic acid (lacks the 2-phenyl group).

- Molecular Weight : 193.16 g/mol.

- Key Differences : The absence of the 2-phenyl group reduces steric hindrance and conjugation length.

- Applications : Primarily used in crystallography and as a precursor for bioactive molecules. Safety data indicate handling precautions due to irritant properties .

(2E)-3-(2-Furyl)-2-Phenylacrylic Acid

- Structure : Substitutes the 4-nitrophenyl group with a 2-furyl ring.

- Key Differences : The furyl ring introduces heteroatom-mediated electronic effects, altering solubility and reactivity. This compound is discontinued commercially, suggesting challenges in synthesis or stability .

(2E)-3-(1-Naphthyl)-N-Phenylacrylamide

- Structure : Replaces the carboxylic acid with an acrylamide group and substitutes 4-nitrophenyl with 1-naphthyl.

- The naphthyl group increases lipophilicity, affecting bioavailability .

Derivatives with Modified Functional Groups

Methyl (E)-2-[(2-Nitrophenoxy)Methyl]-3-Phenylacrylate

- Structure: Ester derivative with a nitrophenoxy substituent.

- Key Differences: The ester group improves volatility but reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids). The nitrophenoxy group may enhance photostability .

(2E)-3-(2,3-Dichlorophenyl)-2-(4-Nitrophenyl)Acrylic Acid

- Structure : Incorporates a dichlorophenyl group at the β-position.

- Spectroscopic data (FT-IR, NMR) show distinct C-Cl absorption peaks at 750–550 cm⁻¹ and δ 7.4–7.6 ppm in ¹H NMR .

Heterocyclic Analogues

(E)-3-(5-(4-Nitrophenyl)Furan-2-yl)Acrylic Acid

- Structure : Integrates a furan ring linked to the 4-nitrophenyl group.

- Reported as a yellow-orange solid with applications in materials science .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(2E)-3-(4-nitrophenyl)-2-phenylacrylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the chemical formula C₁₆H₁₃NO₄, characterized by a double bond between the second and third carbon atoms, which is crucial for its reactivity. The presence of the nitrophenyl group enhances its electrophilic properties, making it suitable for various biochemical interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pathways involved in inflammatory responses, thus reducing inflammation in various models .

- Cytotoxicity Against Cancer Cells : This compound has demonstrated cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HeLa (cervical cancer). It induces apoptosis in these cells, potentially through the inhibition of specific signaling pathways related to cell proliferation .

- Antioxidant Properties : this compound has been identified as having antioxidant capabilities, which contribute to its protective effects against oxidative stress in cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, including lipoxygenase (LOX) and carbonic anhydrase II (CA-II). Inhibition studies have shown that it can effectively reduce enzyme activity, which is critical in inflammatory and cancer pathways .

- Gene Expression Modulation : It influences gene expression related to inflammation and apoptosis. This modulation is essential for its anti-inflammatory and anticancer effects .

- Cell Signaling Pathways : The compound affects multiple signaling pathways involved in cell growth and survival, leading to increased apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability with IC₅₀ values ranging from 20 to 50 µM across different cell types .

- Anti-inflammatory Activity : In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Nitrocinnamic Acid | Contains a nitro group on a cinnamic backbone | Simpler structure without additional phenyl groups |

| 3-(4-Nitrophenyl)prop-2-enoyl | Similar aromatic substitution but different backbone | Different functional groups affecting reactivity |

| 3-(4-Methylphenyl)acrylic Acid | Methyl substitution instead of nitro | Less polar than (2E)-3-(4-nitrophenyl) derivative |

This table highlights the unique structural features of this compound compared to similar compounds, emphasizing its enhanced reactivity and biological activity due to the combination of two phenyl groups and a nitro substituent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of (2E)-3-(4-nitrophenyl)-2-phenylacrylic acid?

- Methodology : The compound can be synthesized via Knoevenagel condensation between 4-nitrobenzaldehyde and phenylacetic acid derivatives. Catalytic bases like piperidine or ammonium acetate in ethanol under reflux (70–80°C) are typical. Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Structural analogs (e.g., 3-(3-nitrophenyl)-2-phenylacrylic acid) suggest nitro positioning impacts reaction kinetics and yields .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- NMR : and NMR confirm regioselectivity (E-configuration) and nitro group placement. Aromatic protons appear as doublets (δ 7.5–8.3 ppm), while the α,β-unsaturated carbonyl resonates at δ ~165 ppm in NMR.

- IR : Strong C=O stretching (~1680 cm) and NO asymmetric stretching (~1520 cm) validate functional groups.

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and packing. SHELX software (e.g., SHELXL) refines data, with R-factors <5% indicating high precision .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic refinement for this compound using SHELX?

- Methodology : Discrepancies in thermal parameters or occupancy may arise from disordered nitro/phenyl groups. Strategies include:

- Applying TWIN/BASF commands in SHELXL to model twinning.

- Using ISOR or SIMU restraints to stabilize anisotropic displacement parameters.

- Cross-validating with DFT-optimized geometries to identify plausible conformers .

Q. What computational approaches elucidate the electronic effects of the nitro group on the compound’s reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing Michael acceptor activity.

- Hammett Analysis : Correlate substituent effects (σ) with reaction rates in Diels-Alder or nucleophilic additions. Nitro’s strong electron-withdrawing nature accelerates conjugate additions .

Q. How can researchers design experiments to probe the compound’s role in enzyme inhibition or corrosion mechanisms?

- Methodology :

- Enzyme assays : Screen against cytochrome P450 peroxygenases (CYP152) or esterases using UV-Vis kinetics. Nitro groups may interfere with heme coordination or active-site nucleophiles .

- Corrosion studies : Electrochemical impedance spectroscopy (EIS) in acidic media evaluates adsorption on metal surfaces. The compound’s planar structure and nitro group enhance chelation with Fe/Al, as seen in related inhibitors .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound be resolved?

- Methodology : Discrepancies in coupling constants (e.g., ) may stem from solvent polarity or temperature.

- Compare data in deuterated DMSO vs. CDCl; hydrogen bonding in DMSO deshields protons.

- Use 2D NMR (COSY, NOESY) to confirm coupling networks. The E-isomer shows NOE between β-vinylic proton and phenyl ring protons .

Application-Oriented Questions

Q. What methodologies optimize the compound’s use as a synthetic intermediate for bioactive molecules?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.